Amoxicillin trihydrate
Overview
Description
Amoxicillin trihydrate is a semisynthetic antibiotic belonging to the aminopenicillin class of the penicillin family . It is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is stable in the presence of gastric acid and is rapidly absorbed when taken orally . It is also available in trihydrate form for oral use as capsules, regular, chewable and dispersible tablets, syrup, and pediatric suspension .
Synthesis Analysis
The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic simulation and optimization can be used to establish optimal control policies to attain target product specification objectives for bioprocesses .Molecular Structure Analysis
Amoxicillin trihydrate is a hydrate that is the trihydrate form of amoxicillin . It is a semisynthetic antibiotic, used either alone or in combination with potassium clavulanate (under the trade name Augmentin) for treatment of a variety of bacterial infections .Chemical Reactions Analysis
The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . The method is based on the formation of a yellow ion-pair complex between Amoxicillin trihydrate and Bromocresol purple in Chloroform medium .Physical And Chemical Properties Analysis
Amoxicillin trihydrate shows several phase transitions, which correspond to different transformations in drug integrity induced by temperature . As the powder pH increased, the crystallinity and, hence, thermal stability of amoxicillin powders increased .Scientific Research Applications
Chromatographic Analysis
Amoxicillin trihydrate has been extensively studied for its chromatographic properties. A study by Beg and Kohli (2014) developed a reverse phase-high performance liquid chromatography method for analyzing amoxicillin trihydrate in tablet formulations. This method proved effective for routine estimation of the drug in bulk and pharmaceutical forms, highlighting its importance in quality control and drug development (Beg & Kohli, 2014).
Drug Delivery Systems
Patil (2017) focused on optimizing oral floating drug delivery systems for amoxicillin trihydrate. This research is significant in enhancing the drug's effectiveness, particularly in targeting specific areas in the body for controlled and sustained drug release (Patil, 2017).
Vibrational Spectroscopy
Davis and Korter (2021) explored the vibrational spectroscopies of amoxicillin and ampicillin trihydrates. Their work provides insights into the physical characteristics of these drugs, crucial for understanding their stability and efficacy in various environments (Davis & Korter, 2021).
Antimicrobial Activity
The antimicrobial activity of amoxicillin trihydrate has been a subject of research. Beg et al. (2012) assessed the antimicrobial efficacy of bilayer tablets containing the drug. Their findings support the use of amoxicillin trihydrate in treating bacterial infections due to its sustained release and effective action against microorganisms (Beg et al., 2012).
Crystallization Studies
Feng, Shan, and Carpenter (2006) investigated the crystallization of amoxicillin trihydrate, focusing on the impact of degradation products. Their research is essential for the pharmaceutical industry to develop cost-effective and efficient production processes for this drug (Feng, Shan, & Carpenter, 2006).
Photocatalytic Degradation
Debnath et al. (2021) explored the photocatalytic degradation of amoxicillin trihydrate using zinc oxide nanoparticles. This study is crucial for addressing environmental concerns related to antibiotic residues in wastewater (Debnath et al., 2021).
Pharmacokinetics
Studies have also been conducted to understand the pharmacokinetics of amoxicillin trihydrate in different species. For instance, research by Lashev and Fink-Gremels (1987) focused on the pharmacokinetics of the drug in rats with damaged kidneys and liver, providing valuable data for veterinary medicine applications (Lashev & Fink-Gremels, 1987).
Safety And Hazards
Future Directions
Amoxicillin trihydrate is one of the most consumed antibiotics in the world . The removal of impurities from the Amct crystal lattice using washing methods was demonstrated . A full factorial design was carefully utilized to examine the relationship between the yield/purity and the washing methods, solutions, and temperatures .
properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9-,10-,11+,14-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQVCLAUDMCEF-CWLIKTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26787-78-0 (Parent) | |
Record name | Amoxicillin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022599 | |
Record name | Amoxicillin hydrate (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxicillin trihydrate | |
CAS RN |
61336-70-7 | |
Record name | Amoxicillin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amoxicillin hydrate (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amoxicillin tri-hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOXICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804826J2HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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